Xmu-MP-1

Description

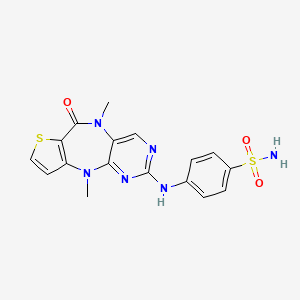

protein kinase inhibitor; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

4-[(2,9-dimethyl-8-oxo-6-thia-2,9,12,14-tetrazatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-13-yl)amino]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O3S2/c1-22-12-7-8-27-14(12)16(24)23(2)13-9-19-17(21-15(13)22)20-10-3-5-11(6-4-10)28(18,25)26/h3-9H,1-2H3,(H2,18,25,26)(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRDHKIFCGOZTGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C3=CN=C(N=C31)NC4=CC=C(C=C4)S(=O)(=O)N)C)SC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Xmu-MP-1: A Selective Inhibitor of MST1/2 Kinases - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xmu-MP-1 is a potent and selective, ATP-competitive small molecule inhibitor of the mammalian Sterile 20-like kinases 1 and 2 (MST1 and MST2), the core components of the Hippo signaling pathway. This pathway is a critical regulator of organ size, cell proliferation, apoptosis, and tissue regeneration. By inhibiting MST1/2, this compound effectively blocks the canonical Hippo signaling cascade, leading to the activation and nuclear translocation of the downstream effector, Yes-associated protein (YAP). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound is a reversible inhibitor of MST1 and MST2 kinases. In the canonical Hippo pathway, MST1/2, in complex with the scaffold protein SAV1, phosphorylates and activates the LATS1/2-MOB1 complex. This complex, in turn, phosphorylates YAP, leading to its cytoplasmic retention and subsequent degradation. By inhibiting MST1/2, this compound prevents the phosphorylation of LATS1/2 and, consequently, YAP. Dephosphorylated YAP translocates to the nucleus, where it binds to TEAD family transcription factors to promote the expression of genes involved in cell proliferation and survival, such as CTGF and CYR61.

Quantitative Data

The following tables summarize the key quantitative data for this compound, compiled from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy and Potency of this compound

| Parameter | Value | Kinase Target | Notes |

| IC₅₀ | 71.1 ± 12.9 nM[1][2][3] | MST1 | In vitro kinase assay. |

| IC₅₀ | 38.1 ± 6.9 nM[1][2][3] | MST2 | In vitro kinase assay. |

| Effective Concentration | 0.1 - 10 µM[1][2] | Various Cell Lines | Dose-dependent reduction of MOB1, LATS1/2, and YAP phosphorylation in cells. |

| YAP Activation | 1 - 5 µM | Neonatal Rat Cardiomyocytes | >5-fold increase in YAP activity. |

Table 2: In Vivo Pharmacokinetics and Dosing of this compound

| Parameter | Value | Species | Administration Route | Notes |

| Half-life (t½) | 1.2 hours[1][3] | Rat | Intraperitoneal | Favorable pharmacokinetics. |

| Bioavailability | 39.5%[1][3] | Rat | Intraperitoneal | |

| Effective Dose | 1 - 3 mg/kg[1][2] | Mouse | Intraperitoneal | Augments intestinal and liver repair. |

| Maximal Phosphorylation Inhibition | 1.5 - 6 hours | Mouse | Intraperitoneal (1 mg/kg) | Inhibition of MOB1 and YAP phosphorylation. |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro MST1/2 Kinase Assay

This protocol is a representative method for assessing the inhibitory activity of this compound on MST1/2 kinases using the downstream substrate MOB1.

Materials:

-

Recombinant human MST1 or MST2

-

Recombinant human MOB1 as substrate

-

This compound

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM EGTA)

-

ATP

-

Anti-phospho-MOB1 antibody

-

Anti-total-MOB1 antibody

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

-

96-well plates

-

Plate reader

Procedure:

-

Prepare a solution of this compound in DMSO at various concentrations.

-

In a 96-well plate, add the kinase assay buffer, recombinant MST1 or MST2, and recombinant MOB1.

-

Add the desired concentration of this compound or DMSO (vehicle control) to the wells.

-

Pre-incubate the mixture for 15-30 minutes at 30°C.

-

Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to the Km value for the kinase if determining IC₅₀ values.

-

Incubate the reaction for 30-60 minutes at 30°C.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with anti-phospho-MOB1 and anti-total-MOB1 antibodies.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and a plate reader or imaging system.

-

Calculate the percentage of inhibition based on the ratio of phosphorylated MOB1 to total MOB1, relative to the vehicle control.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cells of interest (e.g., HepG2)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of Hippo Pathway Proteins

This protocol details the detection of key Hippo pathway proteins and their phosphorylation status.

Materials:

-

Cell lysates treated with this compound

-

Protein concentration assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-MST1/2, anti-MST1, anti-p-MOB1, anti-MOB1, anti-p-LATS1/2, anti-LATS1, anti-p-YAP, anti-YAP, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse cells treated with this compound or vehicle control and determine the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like GAPDH.

In Vivo Mouse Model of Tissue Injury

This protocol provides a general workflow for evaluating the in vivo efficacy of this compound in a mouse model of tissue injury (e.g., liver or intestinal injury).

Materials:

-

Male C57BL/6 mice (or other appropriate strain)

-

Inducing agent for injury (e.g., dextran sulfate sodium (DSS) for colitis, or carbon tetrachloride (CCl₄) for liver injury)

-

This compound

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[2]

-

Anesthesia

-

Surgical and necropsy tools

-

Tissue collection and preservation reagents (e.g., formalin, RNAlater)

Procedure:

-

Acclimatize mice to the facility for at least one week.

-

Induce tissue injury according to the established model protocol.

-

Administer this compound (e.g., 1-3 mg/kg) or vehicle control via intraperitoneal injection at a predetermined schedule (e.g., daily or every other day).

-

Monitor the health and body weight of the mice throughout the experiment.

-

At the end of the study, euthanize the mice and collect blood and tissues of interest.

-

Process tissues for histological analysis (e.g., H&E staining), immunohistochemistry (e.g., for markers of proliferation like Ki67 or apoptosis like TUNEL), and molecular analysis (e.g., Western blotting or qRT-PCR).

-

Analyze the collected data to assess the effects of this compound on tissue repair and regeneration.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound and its mechanism of action.

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.

Caption: A general experimental workflow for the evaluation of this compound.

Conclusion

This compound is a valuable research tool for studying the Hippo signaling pathway and holds therapeutic potential for conditions where tissue regeneration and repair are beneficial. Its high selectivity and potency for MST1/2 make it a powerful modulator of this critical pathway. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working with this promising compound. As with any experimental work, it is crucial to optimize protocols for specific cell lines and animal models to ensure robust and reproducible results.

References

Xmu-MP-1: A Deep Dive into the Activation of the YAP Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism by which the small molecule inhibitor, Xmu-MP-1, activates the Yes-associated protein (YAP) signaling pathway. We will delve into the core molecular interactions, present key quantitative data, detail relevant experimental protocols, and visualize the underlying processes.

Executive Summary

This compound is a potent and selective, ATP-competitive inhibitor of the mammalian sterile 20-like kinases 1 and 2 (MST1/2)[1][2][3]. These kinases form the core of the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis. By inhibiting MST1/2, this compound effectively disengages this inhibitory pathway, leading to the activation and nuclear translocation of the transcriptional co-activator YAP[2][4][5]. This guide will explore the step-by-step mechanism of this activation and provide the necessary technical details for researchers in the field.

The Hippo-YAP Signaling Pathway: A Canonical Overview

The Hippo pathway is a kinase cascade that, when active, phosphorylates and inactivates YAP. In its canonical form, the pathway is initiated by upstream signals that lead to the activation of the MST1/2 kinases. MST1/2, in complex with the scaffold protein SAV1, then phosphorylate and activate the large tumor suppressor kinases 1 and 2 (LATS1/2) and their co-activator MOB1[4][5][6]. Activated LATS1/2, in turn, phosphorylate YAP, leading to its cytoplasmic retention through binding to 14-3-3 proteins and subsequent degradation. When the Hippo pathway is inactive, YAP is dephosphorylated, translocates to the nucleus, and binds to TEAD transcription factors to induce the expression of genes involved in cell proliferation and survival[4][5].

Mechanism of Action of this compound

This compound directly targets and inhibits the kinase activity of MST1 and MST2[1][2][3]. This inhibition is reversible and competitive with ATP[7]. By blocking MST1/2 activity, this compound prevents the phosphorylation of the downstream substrates LATS1/2 and MOB1[1][2][4][8]. The lack of LATS1/2 activation results in the hypophosphorylation of YAP. Unphosphorylated YAP is free to translocate into the nucleus, where it associates with TEAD family transcription factors to promote the expression of target genes such as CTGF and CYR61[8].

The following diagram illustrates the signaling cascade and the point of intervention by this compound:

Quantitative Data Summary

The efficacy of this compound has been quantified in various studies. The following tables summarize the key inhibitory concentrations and the effects on downstream signaling components.

Table 1: Inhibitory Potency of this compound against MST1/2 Kinases

| Kinase | IC50 (nM) | Reference |

| MST1 | 71.1 ± 12.9 | [1][2] |

| MST2 | 38.1 ± 6.9 | [1][2] |

Table 2: Effective Concentrations of this compound in Cellular Assays

| Cell Line | Concentration Range (µM) | Observed Effect | Reference |

| HepG2 | 0.1 - 10 | Dose-dependent reduction in p-MOB1, p-LATS1/2, and p-YAP | [2][4][8] |

| NRCM | 1 - 5 | >5-fold increase in YAP activity | [9] |

| Hematopoietic cell lines | 1.21 - 2.7 | EC50 for decreased cell viability after 72h | [4] |

Key Experimental Protocols

This section provides an overview of the methodologies commonly employed to investigate the effects of this compound on the Hippo-YAP pathway.

Western Blotting for Phospho-Protein Analysis

This protocol is used to detect changes in the phosphorylation status of key Hippo pathway proteins following this compound treatment.

Experimental Workflow:

Methodology:

-

Cell Treatment: Plate cells (e.g., HepG2) and treat with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for a specified time.

-

Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

-

Electrophoresis: Separate protein lysates via SDS-PAGE.

-

Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-MST1/2, MST1/2, p-LATS1, LATS1, p-YAP, YAP).

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize phospho-protein levels to total protein levels.

Immunofluorescence for YAP Subcellular Localization

This technique is used to visualize the translocation of YAP from the cytoplasm to the nucleus upon this compound treatment.

Methodology:

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound or vehicle.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Blocking: Block with a solution containing serum to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate with a primary antibody against YAP.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

-

Nuclear Staining: Counterstain the nuclei with DAPI.

-

Imaging: Mount the coverslips on slides and visualize using a fluorescence microscope.

-

Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of YAP translocation.

Conclusion

This compound is a valuable research tool for modulating the Hippo-YAP pathway. Its specific inhibition of MST1/2 kinases provides a direct mechanism for activating YAP, thereby promoting cell proliferation and tissue regeneration in various models[1][9][10]. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to design and interpret studies involving this compound and the broader field of Hippo pathway signaling. Further investigation into the therapeutic potential of targeting this pathway with small molecules like this compound is warranted.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. XMU MP 1 | Other Kinases | Tocris Bioscience [tocris.com]

- 4. This compound, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

- 6. Crosstalk between the Hippo Pathway and the Wnt Pathway in Huntington’s Disease and Other Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | this compound attenuates osteoarthritis via inhibiting cartilage degradation and chondrocyte apoptosis [frontiersin.org]

The Effect of Xmu-MP-1 on MOB1 and LATS1/2 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule inhibitor Xmu-MP-1 and its effects on the phosphorylation of key Hippo pathway components, MOB1 and LATS1/2. We will explore the mechanism of action, present quantitative data from various studies, provide detailed experimental protocols for assessing protein phosphorylation, and visualize the core signaling pathways and workflows.

Introduction to this compound and the Hippo Pathway

The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis.[1][2] The core of this pathway in mammals consists of a kinase cascade involving the serine/threonine kinases MST1 and MST2 (MST1/2), which, along with the scaffold protein SAV1, phosphorylate and activate the LATS1 and LATS2 kinases (LATS1/2).[3][4][5] This activation is facilitated by the MOB kinase activator 1 (MOB1), which is also a direct substrate of MST1/2.[1][6][7] Once active, LATS1/2 phosphorylates the transcriptional co-activators YAP and TAZ, leading to their cytoplasmic retention and inactivation.[4][5]

This compound is a potent and selective small molecule inhibitor of MST1/2 kinases.[3][6] By targeting the apex of this kinase cascade, this compound effectively blocks the downstream signaling events, thereby preventing the inactivation of YAP/TAZ and promoting their nuclear translocation and activity. This guide focuses specifically on the immediate downstream effects of MST1/2 inhibition by this compound: the altered phosphorylation states of MOB1 and LATS1/2.

Mechanism of Action: Inhibition of Downstream Phosphorylation

This compound functions as a reversible and ATP-competitive inhibitor of MST1 and MST2, with reported IC50 values of 71 nM and 38 nM, respectively.[6] The primary mechanism of action is the direct blockade of MST1/2 kinase activity. As MST1/2 are the upstream kinases responsible for the activating phosphorylation of both MOB1 (at threonines 12 and 35) and LATS1/2, treatment with this compound is expected to lead to a significant reduction in the phosphorylation levels of these direct substrates.[1][6][8] This inhibition has been consistently demonstrated across various cell lines and models.[6][8][9]

Figure 1. this compound inhibits the MST1/2-mediated phosphorylation cascade.

Quantitative Data Summary

The inhibitory effect of this compound on MOB1 and LATS1/2 phosphorylation has been quantified in several studies. The data consistently show a dose-dependent reduction in the phosphorylated forms of these proteins upon treatment with this compound.

Effect of this compound on MOB1 Phosphorylation

Treatment with this compound markedly reduces the phosphorylation of MOB1, a direct substrate of MST1/2.[6] This effect serves as a reliable biomarker for the inhibition of MST1/2 activity within cells.

| Cell Line / Model | This compound Concentration | Observed Effect on p-MOB1 | Reference |

| Neonatal Rat Cardiomyocytes (NRCM) | 1–5 µM | Marked, dose-dependent reduction | [6] |

| Human Liver Carcinoma (HepG2) | 0.1–10 µM | Dose-dependent reduction | [8] |

| Various Cell Lines (RAW264.7, U2OS, etc.) | Not specified | Inhibition of H₂O₂-stimulated phosphorylation | [8] |

| Human Hair Follicle Organ Culture | Not specified | Significantly decreased p-MOB1 (Thr35) staining | [9] |

| Human Hepatocellular Carcinoma (Hep3B) | Not specified | Significantly inhibited phosphorylation | [5] |

Effect of this compound on LATS1/2 Phosphorylation

Consistent with its mechanism, this compound treatment also leads to a decrease in the phosphorylation of LATS1/2, preventing their activation.

| Cell Line / Model | This compound Concentration | Observed Effect on p-LATS1/2 | Reference |

| Human Liver Carcinoma (HepG2) | 0.1–10 µM | Dose-dependent reduction | [4][8] |

| HepG2 (MST2 Overexpression) | Not specified | Prevented enhanced phosphorylation | [8] |

| Human Hepatocellular Carcinoma (Hep3B) | Not specified | Significantly inhibited phosphorylation | [5] |

Experimental Protocols

Assessing the phosphorylation state of MOB1 and LATS1/2 is critical for evaluating the efficacy of this compound. Western blotting is the most common method employed for this purpose. For more direct measurement of kinase activity, an in vitro kinase assay following immunoprecipitation can be performed.

Figure 2. Standard experimental workflow for detecting phosphorylated proteins.

Protocol: Western Blot for Phosphorylated MOB1 and LATS1/2

This protocol outlines the key steps for detecting phosphorylated proteins via Western blot, with specific considerations for phospho-specific antibodies.[10]

-

Sample Preparation and Cell Lysis:

-

Treat cells with desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.

-

Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with a protease and a phosphatase inhibitor cocktail. Phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins.[11]

-

Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a standard method like the BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein lysates by adding 2x Laemmli sample buffer and heating at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting and Detection:

-

Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). For phospho-specific antibodies, BSA is generally recommended over non-fat milk to reduce background.[11]

-

Incubate the membrane with the primary antibody (e.g., rabbit anti-phospho-MOB1 (Thr35) or rabbit anti-phospho-LATS1 (Thr1079)) diluted in 5% BSA/TBST, typically overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

Prepare Enhanced Chemiluminescence (ECL) detection reagent according to the manufacturer's instructions, apply it to the membrane, and visualize the signal using a chemiluminescence imaging system.

-

To normalize the data, the blot can be stripped and re-probed with an antibody against the total protein (e.g., anti-MOB1 or anti-LATS1) and a loading control (e.g., GAPDH).

-

Protocol: LATS1/2 In Vitro Kinase Assay

This protocol provides a method to directly measure LATS1/2 kinase activity after its immunoprecipitation from cell lysates.[12]

-

Immunoprecipitation of LATS1/2:

-

Prepare cell lysates as described in the Western blot protocol (Section 4.1, Step 1).

-

Pre-clear the lysate by incubating with Protein A/G magnetic beads for 30 minutes at 4°C.

-

Incubate the pre-cleared supernatant with an anti-LATS1 or anti-LATS2 antibody overnight at 4°C with rotation.

-

Add fresh Protein A/G magnetic beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complex.

-

Wash the beads three times with lysis buffer and then twice with a kinase assay buffer.

-

-

Kinase Reaction:

-

Resuspend the beads containing the immunoprecipitated LATS1/2 in kinase assay buffer.

-

Add a recombinant, non-phosphorylated substrate (e.g., GST-YAP) and ATP to initiate the reaction.

-

Incubate the reaction mixture at 30°C for 30 minutes with gentle shaking.

-

Terminate the reaction by adding 2x Laemmli sample buffer and boiling for 5 minutes.

-

-

Analysis:

-

Analyze the reaction products by Western blot, using a phospho-specific antibody against the substrate (e.g., anti-phospho-YAP (Ser127)).[12] The intensity of the phosphorylated substrate band is directly proportional to the kinase activity of the immunoprecipitated LATS1/2.

-

Conclusion

This compound is a well-characterized inhibitor of the MST1/2 kinases. The data overwhelmingly demonstrate that its mechanism of action involves the direct inhibition of MST1/2, leading to a significant and dose-dependent reduction in the phosphorylation of its immediate downstream targets, MOB1 and LATS1/2. This effect disrupts the Hippo signaling cascade, ultimately promoting the activity of the pro-proliferative and anti-apoptotic transcriptional co-activator YAP. The experimental protocols provided herein offer robust methods for researchers to verify and quantify the on-target effects of this compound in their specific models. While highly potent for MST1/2, researchers should remain aware of potential off-target effects, as some studies have noted that this compound can inhibit other kinases at higher concentrations.[9]

References

- 1. academic.oup.com [academic.oup.com]

- 2. Monitoring Hippo Signaling Pathway Activity Using a Luciferase-based Large Tumor Suppressor (LATS) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Hippo pathway kinases LATS1 and 2 attenuate cellular responses to heavy metals through phosphorylating MTF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MOB1 Antibody | Cell Signaling Technology [cellsignal.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound induces growth arrest in a model human mini-organ and antagonises cell cycle-dependent paclitaxel cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. Non-radioactive LATS in vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

Xmu-MP-1: A Potent Modulator of Cell Proliferation and Tissue Regeneration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Xmu-MP-1, a potent and selective small-molecule inhibitor of Mammalian Sterile 20-like kinases 1 and 2 (MST1/2), has emerged as a critical tool in the study of the Hippo signaling pathway and a promising therapeutic agent for promoting tissue repair and regeneration. By targeting the core kinases of the Hippo pathway, this compound unleashes the pro-proliferative and anti-apoptotic activities of the downstream effector, Yes-associated protein (YAP). This guide provides a comprehensive overview of the mechanism of action of this compound, its impact on cell proliferation and tissue regeneration across various models, detailed experimental protocols for its application, and a summary of key quantitative data.

Introduction

The Hippo signaling pathway is a crucial regulator of organ size, tissue homeostasis, and stem cell biology.[1][2][3] Its dysregulation is implicated in a variety of diseases, including cancer and degenerative disorders. The core of the pathway consists of a kinase cascade where MST1/2 phosphorylate and activate Large Tumor Suppressor kinases 1/2 (LATS1/2). LATS1/2, in turn, phosphorylate and inhibit the transcriptional co-activator YAP and its paralog, TAZ. Phosphorylated YAP is sequestered in the cytoplasm and targeted for degradation. When the Hippo pathway is inactive, YAP translocates to the nucleus, where it binds to TEAD family transcription factors to induce the expression of genes that promote cell proliferation and inhibit apoptosis.

This compound was identified as a reversible and selective inhibitor of MST1/2, thereby blocking the entire downstream phosphorylation cascade and leading to the activation of YAP.[2] This targeted inhibition provides a powerful means to pharmacologically modulate tissue growth and repair.

Mechanism of Action of this compound

This compound directly inhibits the kinase activity of MST1 and MST2.[2][4] This inhibition prevents the phosphorylation of LATS1/2 and MOB1, leading to their inactivation.[4] Consequently, YAP is not phosphorylated, allowing it to accumulate in the nucleus and drive the transcription of its target genes, which are involved in cell cycle progression and survival.[4][5]

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound on MST1/2.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and activity of this compound from various studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 Value | Cell Line/System | Reference |

| MST1 | 71.1 ± 12.9 nM | Cell-free kinase assay | [4][6] |

| MST2 | 38.1 ± 6.9 nM | Cell-free kinase assay | [4][6] |

Table 2: Effective Concentrations of this compound in Cell-Based Assays

| Effect | Concentration Range | Cell Line | Reference |

| Reduced phosphorylation of LATS1/2 and YAP | 0.1 - 10 µM | HepG2 (human liver carcinoma) | [1][7] |

| Increased YAP nuclear translocation | 1 - 5 µM | Neonatal rat cardiomyocytes (NRCM) | [6] |

| Increased YAP activity (>5-fold) | 1 - 5 µM | NRCM | [6] |

| Reduced apoptosis | 1 - 5 µM | NRCM | [6] |

| Increased cell survival by 25-30% | 1 - 5 µM | NRCM | [6] |

| Blocked cell cycle progression (G2/M phase) | 0.3 - 2.5 µM | Hematopoietic tumor cell lines | [1] |

| Induced apoptosis and autophagy | 0.3 - 2.5 µM | Hematopoietic tumor cell lines | [1] |

Table 3: In Vivo Dosing and Efficacy of this compound in Animal Models

| Animal Model | Dosing Regimen | Observed Effect | Reference |

| Mouse model of cardiac hypertrophy | 1 mg/kg, every other day | Improved cardiac function, reduced apoptosis and fibrosis | [6] |

| Mouse models of acute and chronic liver injury | 1 - 3 mg/kg, intraperitoneal injection | Augmented liver repair and regeneration | [2] |

| Mouse model of intestinal injury | 1 - 3 mg/kg, intraperitoneal injection | Augmented intestinal repair | [2] |

| Streptozotocin-induced diabetic mice | Not specified | Increased number of pancreatic β cells | [5] |

Impact on Cell Proliferation and Tissue Regeneration

Liver Regeneration

In mouse models of both acute and chronic liver injury, treatment with this compound has been shown to significantly enhance liver repair and regeneration.[2] It promotes the proliferation of hepatocytes, leading to a faster restoration of liver mass and function.[2]

Intestinal Regeneration

This compound has demonstrated a remarkable ability to promote the repair of the intestinal epithelium following injury.[2] This is attributed to the enhanced proliferation of intestinal stem cells and progenitor cells, which are crucial for maintaining the integrity of the intestinal lining.

Cardiac Repair

In a mouse model of pressure overload-induced cardiac hypertrophy, this compound treatment improved cardiac function and reduced both apoptosis and fibrosis.[6] In vitro studies using neonatal rat cardiomyocytes showed that this compound increased cardiomyocyte survival and proliferation.[6]

Hematopoietic System

Interestingly, the effect of this compound on hematopoietic cells appears to be context-dependent. While it can promote the recovery of hematopoietic stem and progenitor cells after ionizing radiation-induced injury, it has also been shown to inhibit the growth and induce apoptosis in hematopoietic tumor cells.[1][7] This dual functionality suggests its potential as both a regenerative agent and an anti-cancer therapeutic.

Detailed Experimental Protocols

In Vitro Cell Proliferation Assay (MTT Assay)

This protocol is adapted from studies investigating the effect of this compound on cell viability.[5]

-

Cell Seeding: Plate cells in a 96-well plate at a desired density (e.g., 3 x 10^4 cells per well) and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.3, 0.6, 1.25, 2.5 µM) or a vehicle control (DMSO). Incubate for the desired time period (e.g., 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Caption: A typical workflow for assessing cell proliferation using the MTT assay.

In Vitro Apoptosis Assay (Caspase-Glo 3/7 Assay)

This protocol is based on methods used to assess this compound-induced apoptosis.[1]

-

Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

-

Treatment: Treat cells with different concentrations of this compound or a vehicle control.

-

Incubation: Incubate for a specified period (e.g., 48 hours).

-

Reagent Addition: Add an equal volume of Caspase-Glo 3/7 Reagent to each well.

-

Incubation: Incubate at room temperature for 30 minutes to 1 hour, protected from light.

-

Luminescence Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Caption: A streamlined workflow for the detection of apoptosis via caspase-3/7 activity.

In Vivo Administration in Murine Models

This protocol is a general guideline based on published in vivo studies.[2][6]

-

Animal Model: Utilize an appropriate mouse model for the disease or condition under investigation (e.g., partial hepatectomy for liver regeneration, transverse aortic constriction for cardiac hypertrophy).

-

This compound Preparation: Dissolve this compound in a suitable vehicle, such as a mixture of DMSO, PEG300, Tween 80, and saline.

-

Administration: Administer this compound via intraperitoneal (i.p.) injection at a dose typically ranging from 1 to 3 mg/kg. The frequency of administration will depend on the specific study design (e.g., daily or every other day).

-

Monitoring and Analysis: Monitor the animals for the duration of the experiment. At the endpoint, harvest tissues for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki67), and perform functional assessments as required by the model (e.g., echocardiography for cardiac function).

Conclusion and Future Directions

This compound has proven to be an invaluable research tool for dissecting the complexities of the Hippo signaling pathway. Its ability to promote cell proliferation and tissue regeneration in a variety of preclinical models highlights its significant therapeutic potential. The contrasting effects observed in normal versus cancerous hematopoietic cells underscore the importance of context in the cellular response to Hippo pathway inhibition and open avenues for its investigation as a targeted cancer therapy.

Future research should focus on further elucidating the off-target effects of this compound, optimizing its pharmacokinetic and pharmacodynamic properties for clinical translation, and exploring its efficacy in a broader range of degenerative diseases and traumatic injuries. The development of more refined delivery systems could also enhance its therapeutic index and minimize potential side effects. As our understanding of the Hippo pathway continues to grow, so too will the potential applications of its pharmacological modulators like this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Pharmacological targeting of kinases MST1 and MST2 augments tissue repair and regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MST1/2 inhibitor XMU‐MP‐1 alleviates the injury induced by ionizing radiation in haematopoietic and intestinal system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]

- 7. preprints.org [preprints.org]

Xmu-MP-1: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xmu-MP-1 is a potent and selective small-molecule inhibitor of the mammalian Sterile 20-like kinases 1 and 2 (MST1/2), the core components of the Hippo signaling pathway. By targeting these kinases, this compound modulates a critical pathway involved in organ size control, tissue regeneration, and cell proliferation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and the mechanism of action of this compound. Detailed experimental protocols for key assays and visualizations of the associated signaling pathways are included to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound, with the IUPAC name 4-[(6,10-dihydro-5,10-dimethyl-6-oxo-5H-pyrimido[5,4-b]thieno[3,2-e][1][2]diazepin-2-yl)amino]-benzenesulfonamide, is a key pharmacological tool for studying the Hippo signaling pathway. Its chemical and physical properties are summarized in the tables below.

Chemical Identity

| Property | Value |

| IUPAC Name | 4-[(6,10-dihydro-5,10-dimethyl-6-oxo-5H-pyrimido[5,4-b]thieno[3,2-e][1][2]diazepin-2-yl)amino]-benzenesulfonamide |

| Molecular Formula | C₁₇H₁₆N₆O₃S₂ |

| Molecular Weight | 416.48 g/mol |

| CAS Number | 2061980-01-4 |

| SMILES | CN1C2=C(C(=O)N(C3=CN=C(N=C31)NC4=CC=C(C=C4)S(=O)(=O)N)C)SC=C2 |

Physicochemical Properties

| Property | Value |

| Appearance | Light yellow to yellow solid |

| Solubility | DMSO: ≥83 mg/mL (199.28 mM)[3]; Insoluble in water and ethanol |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 2 years |

Biological Properties

| Property | Value |

| Target | Mammalian Sterile 20-like kinases 1 and 2 (MST1/2) |

| IC₅₀ (MST1) | 71.1 ± 12.9 nM |

| IC₅₀ (MST2) | 38.1 ± 6.9 nM |

| Mechanism of Action | ATP-competitive inhibitor |

Mechanism of Action: The Hippo Signaling Pathway

This compound exerts its effects by inhibiting the kinase activity of MST1 and MST2, the upstream kinases in the Hippo signaling pathway. In a canonical "Hippo-on" state, MST1/2 phosphorylate and activate the Large Tumor Suppressor kinases 1 and 2 (LATS1/2) and their co-activator MOB1. Activated LATS1/2 then phosphorylate the transcriptional co-activators Yes-associated protein (YAP) and its paralog, WW domain-containing transcription regulator 1 (TAZ). This phosphorylation leads to the cytoplasmic sequestration and subsequent degradation of YAP/TAZ, preventing their nuclear translocation and interaction with TEAD transcription factors.

By inhibiting MST1/2, this compound effectively turns the Hippo pathway "off". This leads to the dephosphorylation and activation of YAP/TAZ, allowing them to translocate to the nucleus, bind to TEAD transcription factors, and initiate the transcription of genes that promote cell proliferation, and tissue growth, and inhibit apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of this compound.

In Vitro Kinase Assay for MST1/2 Inhibition

This protocol is for determining the in vitro inhibitory activity of this compound against MST1 or MST2.

Materials:

-

Recombinant human MST1 or MST2

-

Recombinant human MOB1 (substrate)

-

This compound

-

ATP

-

Kinase Assay Buffer (25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[4]

-

96-well plates

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

Procedure:

-

Prepare a serial dilution of this compound in DMSO, then dilute further in Kinase Assay Buffer.

-

Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.

-

Add 5 µL of a solution containing recombinant MST1 or MST2 and MOB1 in Kinase Assay Buffer.

-

Pre-incubate the plate at 30°C for 10 minutes.

-

Initiate the kinase reaction by adding 10 µL of ATP solution in Kinase Assay Buffer. The final ATP concentration should be close to the Kₘ for the respective kinase.

-

Incubate the reaction at 30°C for 30-60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Western Blot Analysis of Hippo Pathway Activation

This protocol describes the detection of changes in the phosphorylation status of key Hippo pathway proteins in cultured cells following treatment with this compound.

Materials:

-

Cell line of interest (e.g., HepG2, HEK293A)

-

This compound

-

Cell culture medium and supplements

-

RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-MOB1, anti-MOB1, anti-p-YAP, anti-YAP, anti-MST1, anti-MST2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound (e.g., 0.1-10 µM) or DMSO for the desired time (e.g., 6 hours).[3]

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the signal using an ECL substrate and an appropriate imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Cell Viability (MTT) Assay

This protocol is for assessing the effect of this compound on cell viability.

Materials:

-

Cell line of interest

-

This compound

-

Cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol)[1]

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for the desired duration (e.g., 72 hours).[5]

-

Add 10 µL of MTT solution to each well and incubate at 37°C for 2-4 hours, or until purple formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

In Vivo Studies

This compound has demonstrated efficacy in various animal models. It exhibits favorable pharmacokinetic properties in rodents, with a half-life of 1.2 hours and a bioavailability of 39.5% in rats.[3] In mouse models of acute and chronic liver injury, intraperitoneal administration of this compound at doses of 1 to 3 mg/kg has been shown to augment liver repair and regeneration.[3] Similar doses have been effective in promoting intestinal repair.[3]

Conclusion

This compound is a valuable research tool for elucidating the complex roles of the Hippo signaling pathway in health and disease. Its high potency and selectivity for MST1/2 kinases make it a cornerstone for studies on tissue regeneration, cancer biology, and developmental processes. The experimental protocols provided in this guide serve as a starting point for researchers to investigate the multifaceted effects of this important compound. As with any kinase inhibitor, careful consideration of potential off-target effects is warranted in the interpretation of experimental results.

References

- 1. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Kinase Assay Buffer I (ab189135) | Abcam [abcam.com]

- 5. This compound, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

Xmu-MP-1: A Technical Guide to its Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Xmu-MP-1, a potent and selective small molecule inhibitor of the Mammalian sterile 20-like kinases 1 and 2 (MST1/2), core components of the Hippo signaling pathway. We delve into the discovery of this compound through high-throughput screening and its initial biochemical and cellular characterization. This guide details its mechanism of action as an ATP-competitive inhibitor, its effects on downstream signaling, and its demonstrated efficacy in various in vitro and in vivo models of tissue repair and disease. Quantitative data are summarized for clarity, and detailed experimental protocols are provided for key assays. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

Introduction: The Hippo Signaling Pathway

The Hippo signaling pathway is a critical, evolutionarily conserved cascade that plays a pivotal role in the regulation of organ size, cell proliferation, and apoptosis.[1][2] The core of this pathway in mammals is a kinase cascade initiated by the Ste20-like kinases 1/2 (MST1/2).[1] When the Hippo pathway is active, MST1/2, in complex with the scaffold protein SAV1, phosphorylates and activates the LATS1/2 kinases. LATS1/2, in conjunction with its co-activator MOB1, then phosphorylates the transcriptional co-activators Yes-associated protein (YAP) and its paralog, TAZ.[1] This phosphorylation leads to the sequestration of YAP/TAZ in the cytoplasm, marking them for degradation. Conversely, when the Hippo pathway is inactive, the unphosphorylated YAP/TAZ translocate to the nucleus, where they bind to TEAD family transcription factors to promote the expression of genes involved in cell proliferation and survival.[1] Given its central role in tissue homeostasis, dysregulation of the Hippo pathway is implicated in various diseases, making its components attractive targets for therapeutic intervention.

Discovery of this compound

This compound was identified as a potent inhibitor of MST1/2 through a high-throughput screening of an in-house chemical library.[3] The screening process aimed to identify compounds that could inhibit the phosphorylation of MOB1a, a direct substrate of MST1/2. Following iterative rounds of structure-activity relationship (SAR) optimization, this compound, a novel benzenesulfonamide, emerged as a lead candidate with excellent inhibitory activity.[3][4]

Biochemical and In Vitro Characterization

Mechanism of Action and Potency

This compound is a reversible, potent, and selective inhibitor of MST1 and MST2 kinases.[5][6][7] It acts as an ATP-competitive inhibitor, with its IC50 values increasing proportionally with rising ATP concentrations.[3][8] Thermal shift assays demonstrated a high-affinity interaction between this compound and the MST2 protein, indicated by a significant shift in the melting temperature.[3] A KINOMEscan against a panel of 468 kinases confirmed the selectivity of this compound for MST1-4.[3]

Quantitative In Vitro Data

The following tables summarize the key quantitative data from the initial characterization of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay Description |

| MST1 | 71.1 ± 12.9 | Measurement of MOB1a phosphorylation[3][4][7][8] |

| MST2 | 38.1 ± 6.9 | Measurement of MOB1a phosphorylation[3][4][7][8] |

Table 2: Cellular Activity of this compound in Various Cell Lines

| Cell Line | Concentration Range | Observed Effects |

| HepG2 (Human Liver Carcinoma) | 0.1 - 10 µM | Dose-dependent reduction in phosphorylation of MOB1, LATS1/2, and YAP[5][7][8] |

| RAW264.7 (Mouse Macrophage-like) | Not specified | Inhibition of H2O2-stimulated MOB1 phosphorylation and MST1/2 autophosphorylation[7][8] |

| U2OS (Human Osteosarcoma) | Not specified | Inhibition of H2O2-stimulated MOB1 phosphorylation and MST1/2 autophosphorylation[7][8] |

| SW480 (Human Colorectal Adenocarcinoma) | Not specified | Inhibition of H2O2-stimulated MOB1 phosphorylation and MST1/2 autophosphorylation[7][8] |

| NRCM (Neonatal Rat Cardiomyocytes) | 1 - 5 µM | Inhibition of phenylephrine-induced hypertrophy; reduction in apoptosis following oxidative stress[4][9] |

| INS-1 (Insulinoma cells) | Not specified | Inhibition of MST1/2 activity[10] |

| Hematopoietic Cancer Cells (e.g., Namalwa) | 0.3 - 2.5 µM | Reduced cell viability, cell cycle arrest (G2/M phase), induction of apoptosis and autophagy[5] |

Downstream Cellular Effects

In a variety of cell lines, treatment with this compound leads to a dose-dependent decrease in the phosphorylation of the core Hippo pathway components MOB1 and LATS1/2, and the downstream effector YAP.[5][8] This inhibition of the kinase cascade results in the activation and nuclear translocation of YAP, which in turn promotes the transcription of its target genes, such as CTGF and CYR61.[1][8]

Furthermore, this compound has demonstrated various cytoprotective and regenerative effects in vitro:

-

Promotion of Cell Growth: By activating YAP, this compound promotes cell growth.[7][8]

-

Inhibition of Apoptosis: In neonatal rat cardiomyocytes, this compound significantly reduced the number of TUNEL-positive cells following oxidative stress induced by H2O2.[4][9] In hematopoietic tumor cells, it induced apoptosis, as evidenced by increased caspase 3/7 activity and cleaved PARP levels.[5]

-

Induction of Autophagy: In hematopoietic tumor cell lines, treatment led to increased levels of LC3-II protein and decreased p62, indicative of autophagy induction.[5]

In Vivo Characterization

Pharmacokinetics

This compound exhibits favorable in vivo pharmacokinetic properties. In rats, it has a half-life of 1.2 hours and an oral bioavailability of 39.5%.[8] Following intraperitoneal administration in mice (1 mg/kg), maximal inhibition of MOB1 and YAP phosphorylation is observed between 1.5 and 6 hours.[8]

Table 3: In Vivo Pharmacokinetic and Dosing Information

| Parameter | Value/Range | Species | Administration Route |

| Half-life (t1/2) | 1.2 hours | Rat | Not specified |

| Bioavailability | 39.5% | Rat | Not specified |

| Efficacious Dose (Tissue Repair) | 1 - 3 mg/kg | Mouse | Intraperitoneal (i.p.)[7][8] |

| Efficacious Dose (Cardiac Protection) | 1 mg/kg (every 2 days) | Mouse | Intraperitoneal (i.p.)[4][9] |

| Efficacious Dose (Alzheimer's Model) | 0.5 mg/kg (every 48h) | Rat | Not specified |

| Efficacious Dose (Diabetes Model) | 1 mg/kg | Mouse | Intraperitoneal (i.p.)[11] |

In Vivo Efficacy

This compound has demonstrated significant therapeutic potential in various animal models:

-

Tissue Repair and Regeneration: In mouse models of both acute and chronic liver injury, as well as intestinal injury, intraperitoneal administration of this compound augmented tissue repair and regeneration.[7][8]

-

Cardiac Protection: In a mouse model of cardiac hypertrophy induced by transverse aortic constriction (TAC), this compound treatment improved cardiac contractility, reduced cardiomyocyte size, decreased apoptosis, and lowered fibrosis.[4][9]

-

Diabetes: In streptozotocin (STZ)-induced diabetic mice, this compound improved glucose tolerance, increased the number of pancreatic β-cells, and enhanced the Langerhans islet area.[10]

-

Neuroprotection: In a rat model of sporadic Alzheimer's disease, this compound improved cognitive deficits and reduced pathological markers such as tau phosphorylation and amyloid-beta deposition.[12]

Visualizations of Pathways and Workflows

Diagram 1: this compound Inhibition of the Hippo Signaling Pathway

Caption: this compound inhibits MST1/2, preventing YAP/TAZ phosphorylation and promoting nuclear translocation.

Diagram 2: General Workflow for In Vitro Kinase Assay

Caption: A stepwise workflow for determining the inhibitory activity of this compound on MST1/2 kinases.

Diagram 3: Generalized In Vivo Experimental Workflow

References

- 1. Frontiers | this compound attenuates osteoarthritis via inhibiting cartilage degradation and chondrocyte apoptosis [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. preprints.org [preprints.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor this compound, protects the heart against adverse effects during pressure overload - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. MST1 selective inhibitor this compound ameliorates neuropathological changes in a rat model of sporadic Alzheimer's Disease by modulating Hippo-Wnt signaling crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]

Xmu-MP-1: A Multifaceted Kinase Inhibitor in Therapeutic Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Xmu-MP-1, a potent and selective small-molecule inhibitor of the Mammalian Sterile 20-like kinases 1 and 2 (MST1/2), is at the forefront of diverse therapeutic research areas. Primarily recognized for its role in modulating the Hippo signaling pathway, this compound has demonstrated significant potential in regenerative medicine, oncology, neurodegenerative disease, and beyond. This technical guide provides a comprehensive overview of the current research landscapes, molecular mechanisms, and experimental considerations for this compound, tailored for professionals in drug discovery and development.

Core Mechanism of Action: The Hippo Signaling Pathway

This compound exerts its biological effects by targeting MST1 and MST2, the core kinases of the Hippo signaling pathway. In a normal state, this pathway plays a crucial role in organ size control, cell proliferation, and apoptosis. MST1/2, in a complex with SAV1, phosphorylates and activates LATS1/2 kinases. LATS1/2 then phosphorylates the transcriptional co-activators YAP and TAZ, leading to their cytoplasmic retention and degradation.

This compound competitively inhibits the ATP-binding site of MST1/2, preventing the phosphorylation cascade.[1] This inhibition leads to the dephosphorylation and subsequent nuclear translocation of YAP/TAZ.[2][3] In the nucleus, YAP/TAZ associate with TEAD family transcription factors to promote the expression of genes involved in cell proliferation and survival.[4]

Key Research Areas and Applications

The ability of this compound to promote cell growth and survival has led to its investigation in a wide array of therapeutic contexts.

Regenerative Medicine

A primary focus of this compound research is its potential to enhance tissue repair and regeneration.

-

Liver Regeneration: In vivo studies in mouse models of both acute and chronic liver injury have shown that this compound administration augments liver repair and regeneration.[1][5] It has also been shown to facilitate the repopulation of human hepatocytes in a Fah-deficient mouse model.[5]

-

Intestinal Repair: this compound has demonstrated efficacy in promoting mouse intestinal repair, including in models of DSS-induced colitis.[1]

-

Hematopoietic System: The compound has been shown to restore the function of hematopoietic stem and progenitor cells under oxidative stress induced by ionizing radiation, increasing the survival rate of mice exposed to lethal doses.[2][3]

Oncology

The role of the Hippo pathway in cancer is complex and context-dependent. While YAP is often considered an oncoprotein, in some cancers, particularly hematological malignancies, activating YAP via MST1/2 inhibition has shown anti-tumor effects.

-

Hematological Malignancies: this compound has been found to specifically reduce the viability of hematopoietic cancer cells, including B- and T-cell lines.[2][6] It induces cell cycle arrest, primarily in the G2/M phase, and promotes programmed cell death through apoptosis and autophagy.[2][7]

-

Combination Therapy: Studies have shown that this compound can enhance the anti-tumor activity of conventional chemotherapy drugs like doxorubicin, etoposide, and cisplatin, suggesting its potential use in combination therapies to overcome drug resistance.[2][8]

-

Solid Tumors: Research has also explored its effects on solid tumor cell lines, including human liver carcinoma (HepG2), human osteosarcoma (U2OS), and human colorectal adenocarcinoma (SW480).[1][4]

Neurodegenerative Diseases

Recent studies have highlighted the neuroprotective potential of this compound.

-

Alzheimer's Disease: In a rat model of sporadic Alzheimer's disease, this compound treatment improved cognitive deficits and reduced neuropathological hallmarks such as tau phosphorylation, amyloid-beta deposition, neuroinflammation, and neuronal apoptosis.[9] The mechanism is believed to involve the inactivation of the Hippo pathway and potentiation of the Wnt/β-Catenin signaling pathway.[9]

Cardiovascular and Musculoskeletal Disorders

-

Cardiac Protection: this compound has been shown to protect the heart against adverse remodeling and improve cardiac function following pressure overload in mice.[10] It achieves this by reducing cardiomyocyte hypertrophy and apoptosis.[10]

-

Osteoarthritis: In models of osteoarthritis, this compound attenuates cartilage degradation and chondrocyte apoptosis.[11] It has been shown to counteract the inflammatory effects of IL-1β in chondrocytes.[11]

Other Investigational Areas

-

Hair Growth and Alopecia: In an interesting turn, while initially investigated for promoting hair regeneration, this compound was found to induce a temporary growth arrest in human hair follicles.[12] This serendipitous finding suggests its potential to antagonize cell cycle-dependent chemotherapy-induced alopecia.[12]

-

Spermatogenesis: Preliminary studies in a diabetic mouse model suggest that this compound may have the potential to improve spermatogenesis.[13]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from various studies.

| Parameter | Value | Species/Cell Line | Reference |

| IC50 (MST1) | 71.1 ± 12.9 nM | In vitro | [1][14] |

| IC50 (MST2) | 38.1 ± 6.9 nM | In vitro | [1][14] |

| In Vivo Dosage (Liver/Intestinal Repair) | 1 to 3 mg/kg (intraperitoneal) | Mouse | [1][5] |

| In Vivo Dosage (Alzheimer's Model) | 0.5 mg/kg (every 48h) | Rat | [9] |

| In Vivo Dosage (Cardiac Protection) | 1 mg/kg (every other day) | Mouse | [10] |

| Bioavailability (Oral) | 39.5% | Rat | [1] |

| Half-life | 1.2 hours | Rat | [1] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are summaries of key experimental protocols frequently used in this compound studies.

Cell Viability and Proliferation Assays

-

MTT/MTS Assay: To assess the antiproliferative and cytotoxic effects of this compound, hematopoietic tumor cells (e.g., Namalwa) are seeded in 96-well plates and treated with varying concentrations of this compound (e.g., 0.3 to 2.5 µM) for 72 hours.[2] Cell viability is then measured using a kit like the CellTiter 96 Aqueous One Solution, with absorbance read at 490 nm.[2]

-

Direct Cell Counting: To confirm changes in cell population numbers, cells are treated with this compound and control (DMSO), and the number of viable cells is counted at different time points (e.g., 24, 48, 72 hours) using a hemocytometer and trypan blue exclusion.[2]

Apoptosis and Autophagy Assays

-

Caspase-Glo 3/7 Assay: To quantify apoptosis, cells are seeded in 96-well plates and treated with this compound.[2] After incubation, the Caspase-Glo 3/7 reagent is added, and luminescence, which is proportional to caspase activity, is measured.[2]

-

Western Blotting for Apoptosis and Autophagy Markers: Cells are treated with this compound (e.g., 2.5 µM for 24 hours), and cell lysates are subjected to SDS-PAGE and Western blotting.[2] Key proteins to probe for include cleaved PARP (an indicator of apoptosis) and LC3-II/p62 (markers for autophagy).[2][7]

Inhibition of Hippo Pathway Signaling

-

Western Blotting for Phosphorylated Proteins: To confirm the inhibition of MST1/2 activity, various cell lines (e.g., HepG2, U2OS, SW480) are treated with a dose range of this compound (e.g., 0.1 to 10 µM).[1][4] Cell lysates are then analyzed by Western blotting for the phosphorylation status of downstream targets, including p-MOB1, p-LATS1/2, and p-YAP.[1]

Experimental Workflow for In Vivo Studies

Considerations and Future Directions

While this compound shows immense promise, researchers should be aware of potential off-target effects. KINOMEscan profiling has revealed that this compound can inhibit other kinases, which may contribute to its observed biological activities in a tissue-specific context.[12] For instance, its growth-arresting effect in hair follicles might be due to off-target inhibition of Aurora kinases.[12]

Future research will likely focus on:

-

Developing more selective second-generation MST1/2 inhibitors.

-

Conducting long-term safety and efficacy studies in preclinical models.

-

Elucidating the precise contexts in which YAP activation is beneficial versus detrimental in cancer.

-

Exploring the full therapeutic potential of this compound in a wider range of degenerative and inflammatory diseases.

References

- 1. selleckchem.com [selleckchem.com]

- 2. mdpi.com [mdpi.com]

- 3. preprints.org [preprints.org]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological targeting of kinases MST1 and MST2 augments tissue repair and regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]

- 8. Inhibition of MST1/2 Kinases of the Hippo Signaling Pathway Enhances Antitumor Chemotherapy in Hematological Cancers | Semantic Scholar [semanticscholar.org]

- 9. MST1 selective inhibitor this compound ameliorates neuropathological changes in a rat model of sporadic Alzheimer's Disease by modulating Hippo-Wnt signaling crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | this compound attenuates osteoarthritis via inhibiting cartilage degradation and chondrocyte apoptosis [frontiersin.org]

- 12. This compound induces growth arrest in a model human mini-organ and antagonises cell cycle-dependent paclitaxel cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. medchemexpress.com [medchemexpress.com]

The Effect of Xmu-MP-1 on Cardiac Hypertrophy and Heart Repair: A Technical Guide

A Comprehensive Analysis for Researchers and Drug Development Professionals

Introduction: The adult mammalian heart possesses a limited capacity for regeneration, making cardiac hypertrophy and heart failure significant challenges in cardiovascular medicine. Pathological cardiac remodeling, characterized by cardiomyocyte hypertrophy, apoptosis, and fibrosis, is a final common pathway for many heart diseases. The Hippo signaling pathway has emerged as a critical regulator of organ size and cell proliferation, and its inhibition presents a promising therapeutic strategy. This technical guide provides an in-depth overview of Xmu-MP-1, a selective small molecule inhibitor of Mammalian Ste20-like kinases 1 and 2 (MST1/2), the core kinases of the Hippo pathway. We will explore its mechanism of action and its effects on mitigating cardiac hypertrophy and promoting heart repair, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular pathways and experimental designs.

Core Mechanism of Action: The Hippo Signaling Pathway

This compound is a potent and selective inhibitor of MST1 and MST2, with IC50 values of 71 nM and 38 nM, respectively[1]. In the canonical Hippo pathway, MST1/2, in complex with the scaffold protein SAV1, phosphorylates and activates LATS1/2 kinases[2][3]. Activated LATS1/2, along with its co-activator MOB1, then phosphorylates the downstream effectors Yes-associated protein (YAP) and its paralog, the transcriptional co-activator with PDZ-binding motif (TAZ)[2][3][4][5]. This phosphorylation leads to the cytoplasmic sequestration of YAP/TAZ by 14-3-3 proteins and/or their proteasomal degradation, preventing their nuclear translocation and subsequent activation of pro-proliferative and anti-apoptotic genes[3].

By inhibiting MST1/2, this compound prevents the phosphorylation cascade, leading to the dephosphorylation and activation of YAP/TAZ. Activated YAP/TAZ can then translocate to the nucleus, where they bind to transcription factors, primarily the TEAD family, to initiate the transcription of target genes that promote cell proliferation, survival, and tissue regeneration[4][5][6].

Data Presentation: Quantitative Effects of this compound

The efficacy of this compound has been demonstrated in both in vitro and in vivo models of cardiac stress. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of this compound in Neonatal Rat Cardiomyocytes (NRCMs)

| Parameter | Model/Stimulus | This compound Concentration | Observed Effect | Reference |

| YAP Activity | Luciferase Reporter Assay | 1-5 µM | > 5-fold increase | [1] |

| Cell Survival | Oxidative Stress (H₂O₂) | 3-5 µM | 25-30% increase | [1] |

| Apoptosis | Oxidative Stress (H₂O₂) | 3 µM | Significant reduction | [1] |

| Cardiomyocyte Proliferation | Ki-67 Staining | 3 µM | Significant increase | [1][7] |

| Cardiomyocyte Hypertrophy | Phenylephrine (50 µM) | 3-5 µM | Significant reduction in cell size and BNP expression | [8] |

Table 2: In Vivo Efficacy of this compound on Cardiac Hypertrophy

| Parameter | Animal Model | This compound Dosage | Treatment Duration | Observed Effect | Reference |

| Cardiac Contractility | Mouse (C57Bl/6), TAC | 1 mg/kg, i.p. every 2 days | 10 days (starting 3 weeks post-TAC) | Improved cardiac function | [1][9] |

| Cardiomyocyte Size | Mouse (C57Bl/6), TAC | 1 mg/kg, i.p. every 2 days | 10 days (starting 3 weeks post-TAC) | Reduced cross-sectional area | [1][9] |

| Hypertrophic Markers (BNP) | Mouse (C57Bl/6), TAC | 1 mg/kg, i.p. every 2 days | 10 days (starting 3 weeks post-TAC) | Reduced expression | [9] |

| Apoptosis (TUNEL) | Mouse (C57Bl/6), TAC | 1 mg/kg, i.p. every 2 days | 10 days (starting 3 weeks post-TAC) | Fewer TUNEL positive cells | [1][9] |

| Cardiac Fibrosis | Mouse (C57Bl/6), TAC | 1 mg/kg, i.p. every 2 days | 10 days (starting 3 weeks post-TAC) | Lower levels of fibrosis | [1][9] |

Table 3: In Vivo Efficacy of this compound on Heart Repair

| Parameter | Animal Model | This compound Dosage | Treatment Details | Observed Effect | Reference |

| Infarct Size | Mouse, Ischemia/Reperfusion (I/R) | Not specified | Treatment after reperfusion | Reduced infarct size | [10] |

| Cardiac Function | Mouse, I/R | Not specified | Treatment after reperfusion | Preserved cardiac function | [10] |

| Apoptosis & Necrosis | Mouse, I/R | Not specified | Treatment after reperfusion | Attenuated apoptosis and necrosis | [10] |

| Mitochondrial Function | Mouse, I/R | Not specified | Treatment after reperfusion | Mitigated mitochondrial dysfunction | [10] |

| Inflammation | Mouse, I/R | Not specified | Treatment after reperfusion | Suppressed inflammation, stimulated M2 macrophage polarization | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols.

Animal Models

-

Transverse Aortic Constriction (TAC) for Cardiac Hypertrophy:

-

Anesthesia: Mice are anesthetized with isoflurane (4-5% for induction, 2-3% for maintenance)[1]. Pre-surgical analgesia such as buprenorphine (0.1 mg/kg, i.p.) is administered[1][12].

-

Procedure: A midline cervical or sternal incision is made to expose the aortic arch. A suture (e.g., 5-0 silk) is passed under the aorta between the innominate and left common carotid arteries. A blunt needle or spacer is placed alongside the aorta, and the suture is tied snugly around both. The needle is then quickly removed, creating a defined constriction[12][13][14]. In sham-operated controls, the suture is passed under the aorta but not tied[14].

-

Post-operative Care: The chest and skin are closed in layers. Mice are monitored daily for the first 72 hours[12]. The model induces compensated hypertrophy over the first 2 weeks, which can progress to heart failure[13].

-

Ischemia/Reperfusion (I/R) for Heart Repair:

-

Procedure: This model typically involves temporary ligation of the left anterior descending (LAD) coronary artery to induce ischemia, followed by the removal of the ligature to allow reperfusion. The duration of ischemia and reperfusion varies depending on the study design. This procedure leads to myocardial infarction and subsequent cardiac remodeling[10].

-

This compound Administration

-

Formulation: this compound is dissolved in a vehicle, typically Dimethyl sulfoxide (DMSO)[1][15]. For in vivo use, this stock may be further diluted in solutions like saline or a mix of PEG300 and Tween-80[16].

-

Dosage and Route: A common dosage is 1 mg/kg body weight, administered via intraperitoneal (i.p.) injection every two days[1][9]. Other studies have used doses up to 3 mg/kg/day via gavage[17].

-

Treatment Timeline: In hypertrophy models, treatment often commences after the pathology is established (e.g., 3 weeks post-TAC) and continues for a defined period (e.g., 10 days) to assess therapeutic effects[1][9]. In I/R models, treatment may begin immediately after reperfusion[10].

Assessment Methods

-

Cardiac Function Assessment (Echocardiography):

-

Histological Analysis:

-

Tissue Preparation: Hearts are collected, fixed (e.g., in 10% neutral formalin), and embedded in paraffin. Sections (e.g., 5-µm) are prepared for staining[21].

-

Hypertrophy: Cardiomyocyte size is quantified by measuring the cross-sectional area of cells in sections stained with reagents like Wheat Germ Agglutinin (WGA) or for proteins like α-actinin[8].

-

Proliferation: Proliferating cells are identified by immunostaining for markers like Ki-67[1][7].

-

Apoptosis: Apoptotic cells are detected using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay[9].

-